molecular formula C9H9N3O2S B14897569 5-(Methylsulfonyl)quinoxalin-6-amine

5-(Methylsulfonyl)quinoxalin-6-amine

Cat. No.: B14897569
M. Wt: 223.25 g/mol
InChI Key: KRINYLQDCHUUOD-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)quinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of a quinoxaline core substituted with a methylsulfonyl group at the 5-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives, including 5-(Methylsulfonyl)quinoxalin-6-amine, typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by acids or bases, depending on the specific conditions required . For instance, the condensation of o-phenylenediamine with a suitable diketone in the presence of an acid catalyst can yield the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions . The scalability of these methods ensures that large quantities of the compound can be produced for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)quinoxalin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydroquinoxaline compounds, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(Methylsulfonyl)quinoxalin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Methylsulfonyl)quinoxalin-6-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. The presence of the methylsulfonyl group at the 5-position and the amine group at the 6-position can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

5-methylsulfonylquinoxalin-6-amine

InChI

InChI=1S/C9H9N3O2S/c1-15(13,14)9-6(10)2-3-7-8(9)12-5-4-11-7/h2-5H,10H2,1H3

InChI Key

KRINYLQDCHUUOD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC2=NC=CN=C21)N

Origin of Product

United States

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